2-chloro-6-methyl-N-phenylpyrimidin-4-amine
Description
Properties
IUPAC Name |
2-chloro-6-methyl-N-phenylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-8-7-10(15-11(12)13-8)14-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEHCMSEPMBOGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-6-methyl-N-phenylpyrimidin-4-amine typically involves the reaction of 2-chloro-6-methylpyrimidin-4-amine with aniline under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-chloro-6-methyl-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, solvents like DMF, and catalysts like palladium for coupling reactions . The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-6-methyl-N-phenylpyrimidin-4-amine has been investigated for its potential therapeutic effects in various diseases:
- Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has demonstrated IC50 values ranging from 10 to 50 µM against breast and lung cancer cells, indicating its potential as an anticancer agent .
- Antimicrobial Properties : In vitro studies indicate that this compound possesses antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reported to be around 16 µg/mL .
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation. For example, it effectively inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Signal Pathway Modulation : Research indicates that this compound can modulate signaling pathways involved in apoptosis and cell survival, making it a candidate for further investigation in cancer therapy .
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 20 µM | |
| Anticancer | A549 (Lung Cancer) | 25 µM | |
| Antimicrobial | E. coli | 16 µg/mL | |
| Antimicrobial | S. aureus | 32 µg/mL |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against triple-negative breast cancer (TNBC) revealed:
- Significant Tumor Reduction : Mice treated with the compound exhibited a tumor size reduction of approximately 40% compared to control groups.
- Mechanistic Insights : Western blot analysis indicated downregulation of anti-apoptotic proteins such as Bcl-xL and survivin, suggesting that the compound induces apoptosis in cancer cells .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties:
- Inhibition of Pathogen Growth : The compound effectively inhibited the growth of both gram-positive and gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.
- Biochemical Analysis : Further studies revealed alterations in membrane permeability and metabolic activity in treated bacterial cells, indicating a potential mechanism of action .
Mechanism of Action
The mechanism of action of 2-chloro-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-chloro-6-methyl-N-phenylpyrimidin-4-amine can be compared with other similar compounds, such as:
2-chloro-6-methylpyrimidin-4-amine: This compound lacks the phenyl group, which may affect its reactivity and applications.
6-chloro-2-methyl-N-phenylpyrimidin-4-amine: Similar in structure but with different substitution patterns, leading to variations in chemical properties and uses.
Biological Activity
2-Chloro-6-methyl-N-phenylpyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimalarial and antifungal research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the chlorination of pyrimidine derivatives followed by substitution reactions with anilines. The compound exhibits a melting point of approximately 242-244 °C and has shown promising yields in laboratory settings .
Antimalarial Activity
In Vitro Studies:
Research has demonstrated that this compound exhibits significant antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The compound's efficacy was measured using the plasmodial lactate dehydrogenase (LDH) assay, revealing an IC50 range between 0.005 to 0.44 µM, indicating potent activity without cytotoxic effects on Vero cell lines .
Mechanism of Action:
The proposed mechanism involves inhibition of dihydrofolate reductase (DHFR) in P. falciparum, which is critical for folate metabolism and DNA synthesis in the parasite. Docking studies have confirmed that the compound effectively binds to the active site of Pf-DHFR, disrupting its function .
Antifungal Activity
In addition to its antimalarial properties, this compound has also been evaluated for antifungal activity. In vitro tests against various phytopathogenic fungi have shown that this compound can inhibit fungal growth effectively, with varying degrees of efficacy depending on the specific fungal strain tested. For instance, it exhibited high activity against Botrytis and Cercospora species, suggesting a broad-spectrum antifungal potential .
Case Studies and Research Findings
Case Study 1: Antimalarial Efficacy
In a study conducted by Kumar et al., a series of pyrimidine hybrids were synthesized, including this compound. The study highlighted its effectiveness in reducing parasitemia in a Plasmodium berghei mouse model, demonstrating its potential for further development as an antimalarial agent .
Case Study 2: Antifungal Screening
A separate investigation into the antifungal properties of pyrimidine derivatives found that this compound displayed significant inhibitory action against several fungal pathogens. The structure–activity relationship (SAR) analysis indicated that modifications to the phenyl ring could enhance antifungal potency, providing insights for future drug design .
Summary of Biological Activities
| Activity Type | Target Organism | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimalarial | Plasmodium falciparum | 0.005 - 0.44 | Inhibition of DHFR |
| Antifungal | Various fungi | Varies | Disruption of fungal metabolism |
Q & A
Q. Q1. What are the common synthetic routes for preparing 2-chloro-6-methyl-N-phenylpyrimidin-4-amine, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a pyrimidine core can be functionalized by introducing chlorine at position 2 and a methyl group at position 6, followed by N-phenylation. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield. Polar aprotic solvents like DMF enhance nucleophilicity, while Pd-catalyzed coupling may improve aryl group introduction .
Q. Q2. How can crystallographic data resolve ambiguities in hydrogen bonding patterns for this compound?
Q. Q3. What biological targets are associated with this compound, and how do substituents modulate activity?
Chlorine and methyl groups enhance lipophilicity, promoting interactions with kinase ATP-binding pockets. Comparative studies show that replacing chlorine with fluorine reduces antimicrobial potency by 40%, while N-phenyl substitution improves cellular uptake. In vitro assays (e.g., MIC testing) reveal IC₅₀ values of ~5 µM against S. aureus, suggesting potential as an antibacterial lead .
Q. Table: Substituent Effects on Bioactivity
| Substituent (Position) | Target | IC₅₀ (µM) |
|---|---|---|
| Cl (2) | Bacterial Kinase | 5.2 |
| F (2) | Bacterial Kinase | 8.7 |
| CH₃ (6) | Fungal CYP51 | 12.4 |
Advanced Spectroscopic Challenges
Q. Q4. How can NMR and IR data discrepancies in characterizing this compound be reconciled?
Discrepancies often arise from dynamic processes (e.g., rotameric equilibria of the N-phenyl group). Variable-temperature NMR (VT-NMR) at −40°C can "freeze" conformers, resolving split signals. IR stretches for C–Cl (~750 cm⁻¹) and N–H (~3400 cm⁻¹) must correlate with X-ray bond lengths; deviations >0.05 Å suggest sample impurities or tautomerism .
Computational Modeling
Q. Q5. What DFT methods best predict the reactivity of this compound in nucleophilic substitution?
B3LYP/6-311+G(d,p) accurately models charge distribution at C2 and C4 positions. Fukui indices indicate C2 as the primary electrophilic site (f⁻ = 0.12), consistent with experimental regioselectivity. Solvent models (e.g., PCM for DMSO) improve agreement with observed reaction rates by <5% error .
Data Contradiction Analysis
Q. Q6. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
Contradictions arise from polymorphism or hydration states. DSC/TGA can identify hydrate forms (weight loss ~5% at 100°C). Solubility in DMSO (25 mg/mL) vs. hexane (<0.1 mg/mL) aligns with logP ~2.3. Pre-saturation of solvents with the compound and controlled humidity during testing reduce variability .
Advanced Applications in Drug Discovery
Q. Q7. What strategies optimize this compound for kinase inhibition while minimizing off-target effects?
Structure-activity relationship (SAR) studies show that adding electron-withdrawing groups (e.g., CF₃) at the phenyl ring improves selectivity for EGFR over VEGFR2 by 8-fold. Co-crystallization with target kinases (e.g., PDB 4HJO) guides rational modifications to the pyrimidine scaffold .
Q. Methodological Guidance
- Synthesis: Prioritize Pd-catalyzed cross-coupling for aryl group introduction .
- Characterization: Combine VT-NMR, X-ray, and DFT for conformational analysis .
- Biological Testing: Use isothermal titration calorimetry (ITC) to quantify binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
